![molecular formula C15H13N3 B185776 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine CAS No. 16578-92-0](/img/structure/B185776.png)
1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine, also known as DIMPH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
作用機序
The exact mechanism of action of 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine is not fully understood. However, it has been suggested that 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine exerts its biological effects by modulating various signaling pathways. For example, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and cancer. Additionally, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cellular stress response.
生化学的および生理学的効果
1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine in lab experiments is its relatively low toxicity. Additionally, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine. One area of interest is the development of novel therapeutic agents based on the structure of 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine and its potential applications in the treatment of various diseases. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine in vivo, which could provide important information for the development of clinical applications. Finally, studies are needed to investigate the potential interactions between 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine and other drugs or compounds, which could have important implications for its clinical use.
合成法
The synthesis of 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine involves the condensation of indole-3-carboxaldehyde and phenylhydrazine in the presence of a suitable catalyst. This reaction produces a yellow crystalline solid that can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro studies have demonstrated that 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, 1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease.
特性
CAS番号 |
16578-92-0 |
|---|---|
製品名 |
1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine |
分子式 |
C15H13N3 |
分子量 |
235.28 g/mol |
IUPAC名 |
N-[(E)-1H-indol-3-ylmethylideneamino]aniline |
InChI |
InChI=1S/C15H13N3/c1-2-6-13(7-3-1)18-17-11-12-10-16-15-9-5-4-8-14(12)15/h1-11,16,18H/b17-11+ |
InChIキー |
LIIKVPDTQUNZNS-QXMHVHEDSA-N |
異性体SMILES |
C1=CC=C(C=C1)NN/C=C\2/C=NC3=CC=CC=C32 |
SMILES |
C1=CC=C(C=C1)NN=CC2=CNC3=CC=CC=C32 |
正規SMILES |
C1=CC=C(C=C1)NNC=C2C=NC3=CC=CC=C32 |
同義語 |
Indole-3-carboxaldehyde phenylhydrazone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B185694.png)
![methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B185696.png)
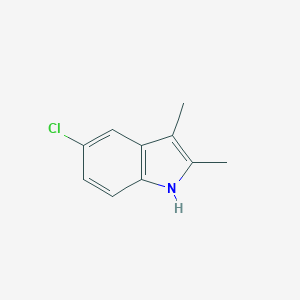
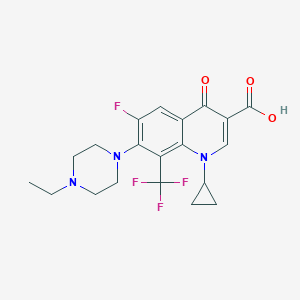
![1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)-](/img/structure/B185700.png)
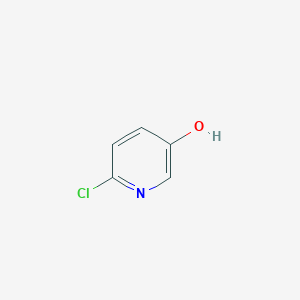
![Phenanthro[9,10-b]thiophene](/img/structure/B185703.png)
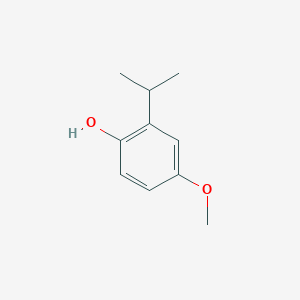
![3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185705.png)
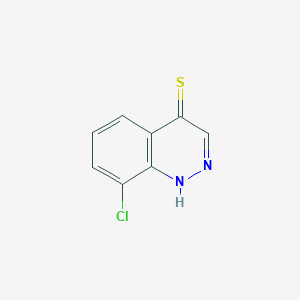
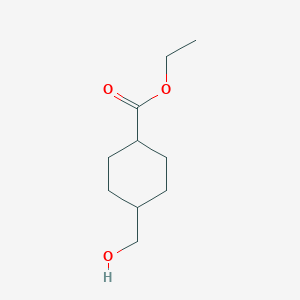
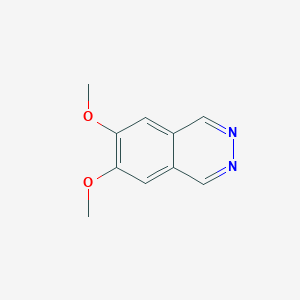
![3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B185714.png)
![7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185715.png)